HG-14-10-04

ALK inhibitor EGFR mutant non‑small‑cell lung cancer

Researchers studying dual ALK and mutant EGFR signaling often face the limitation of single-target inhibitors like crizotinib or ceritinib, which lack concurrent EGFR-mutant activity. HG-14-10-04 resolves this gap as a potent dual ALK/mutant-EGFR inhibitor with a unique selectivity fingerprint. • ALK IC50 = 20 nM; EGFR T790M/C797S IC50 = 0.8 nM; EGFR L858R/T790M IC50 = 15.6 nM • Disclosed as Example 10 in US20120028924A1; validated in esophageal squamous cell carcinoma models with afatinib synergy • Supplied as research-grade material (≥98% purity) with comprehensive QC documentation; not for human or veterinary use.

Molecular Formula C29H34ClN7O
Molecular Weight 532.1 g/mol
CAS No. 1356962-34-9
Cat. No. B607944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHG-14-10-04
CAS1356962-34-9
SynonymsHG-14-10-04;  HG 14-10-04;  HG14-10-04;  HG-141004;  HG 141004;  HG141004; 
Molecular FormulaC29H34ClN7O
Molecular Weight532.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC
InChIInChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34)
InChIKeyHRYNCLKDKCPYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-(1H-indol-3-yl)-N-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidin-2-amine (HG‑14‑10‑04, CAS 1356962‑34‑9): Chemical Identity and Core Kinase‑Inhibition Profile


5‑Chloro‑4‑(1H‑indol‑3‑yl)‑N‑(2‑methoxy‑4‑(4‑(4‑methylpiperazin‑1‑yl)piperidin‑1‑yl)phenyl)pyrimidin‑2‑amine (commonly designated HG‑14‑10‑04, CAS 1356962‑34‑9) is a research‑grade small‑molecule kinase inhibitor that targets anaplastic lymphoma kinase (ALK) with an IC50 of 20 nM [REFS‑1]. The compound is disclosed as Example 10 in U.S. Patent Application US20120028924A1, which describes substituted pyrimidinamines as ALK kinase inhibitors [REFS‑2]. Beyond ALK, HG‑14‑10‑04 exhibits low‑nanomolar activity against several clinically relevant epidermal growth factor receptor (EGFR) mutants, including L858R/T790M (IC50 = 15.6 nM) and T790M/C797S (IC50 = 0.8 nM) [REFS‑3][REFS‑4]. These characteristics position the compound as a dual ALK/mutant‑EGFR inhibitor that is used exclusively for preclinical research and is not intended for therapeutic or human use.

Target Profile Dual ALK/mutant-EGFR kinase inhibitor
Research Use Preclinical signaling pathway studies
Identity Disclosed as Example 10 in US20120028924A1

Why Generic Substitution Fails: HG‑14‑10‑04 (CAS 1356962‑34‑9) Occupies a Distinct Niche Among ALK Inhibitors


The ALK inhibitor landscape contains numerous compounds with divergent selectivity fingerprints, mutant‑specific potency, and off‑target profiles. Generic substitution with a prototypical ALK inhibitor such as crizotinib (ALK IC50 ≈ 20 nM [REFS‑1]) is not equivalent because HG‑14‑10‑04 displays concurrent low‑nanomolar inhibition of specific EGFR mutants (e.g., EGFR T790M/C797S, IC50 = 0.8 nM [REFS‑2]), a property absent from first‑ and second‑generation ALK inhibitors like crizotinib and ceritinib [REFS‑3]. Conversely, substituting HG‑14‑10‑04 with a more potent ALK inhibitor such as ceritinib (ALK IC50 = 0.2–2.4 nM [REFS‑4][REFS‑5]) would sacrifice the dual ALK/EGFR‑mutant activity that is essential for certain mechanistic studies. Therefore, experimental outcomes in systems where both ALK and mutant EGFR signaling are relevant cannot be reliably reproduced using a single‑target ALK inhibitor or a purely ALK‑potent analog.

Target
Substitute
Why Interchangeability Fails
HG‑14‑10‑04
Crizotinib
Lacks EGFR mutant inhibition; dual ALK/EGFR studies may not replicate
HG‑14‑10‑04
Ceritinib
Weaker EGFR mutant activity; may not sustain ALK/EGFR pathway co‑inhibition

Quantitative Differentiation of HG‑14‑10‑04 (CAS 1356962‑34‑9): Evidence for Selection Over ALK Analogs


Dual ALK and Mutant‑EGFR Inhibition: A Quantitative Advantage Over First‑ and Second‑Generation ALK Inhibitors

HG‑14‑10‑04 distinguishes itself from the clinically used ALK inhibitors crizotinib and ceritinib by its potent inhibition of drug‑resistant EGFR mutants. Whereas crizotinib shows no significant EGFR inhibition [REFS‑1] and ceritinib exhibits only weak EGFR activity (IC50 = 19–900 nM [REFS‑2]), HG‑14‑10‑04 inhibits EGFR T790M/C797S double mutant with an IC50 of 0.8 nM, the T790M single mutant with 1.2 nM, and the L858R/T790M mutant with 15.6 nM [REFS‑3][REFS‑4].

Dual ALK vs. EGFR Mutant Inhibition
Cross‑study comparable
0.8 nM (EGFR T790M/C797S) vs. ceritinib >19 nM
Supports dual ALK/mutant-EGFR co‑inhibition research
Biochemical kinase assays; mutant EGFR constructs
ALK inhibitor EGFR mutant non‑small‑cell lung cancer

ALK Inhibition Potency: Comparable to Crizotinib, but Weaker than Ceritinib – Defining the Appropriate Use Case

HG‑14‑10‑04 inhibits ALK kinase activity with an IC50 of 20 nM [REFS‑1]. This is essentially equipotent to crizotinib, which exhibits an ALK IC50 of 20 nM in the same biochemical assay format [REFS‑2]. In contrast, the second‑generation inhibitor ceritinib is significantly more potent, with reported ALK IC50 values of 0.2 nM [REFS‑3] and 2.4 ± 0.8 nM [REFS‑4] across independent studies.

ALK Inhibition Potency
Cross‑study comparable
20 nM (equipotent to crizotinib)
Select when maintaining crizotinib‑level ALK potency is desired
Ceritinib 0.2–2.4 nM for context
ALK inhibitor crizotinib ceritinib

Kinase Selectivity Profile: Broad Binding Spectrum Defines Appropriate Applications

According to HMS LINCS KINOMEscan data, HG‑14‑10‑04 exhibits binding to multiple kinases beyond ALK and EGFR. The compound shows a Kd between 100 nM and 1 µM for ALK, CHEK1, CHEK2, EGFR, ERBB2, FGFR1, FLT3, INSR, JAK2, JAK3, LTK, PDGFRB, RET, and ROS1, among others [REFS‑1]. This broad polypharmacology contrasts with the more restricted target profiles of crizotinib (ALK, MET, ROS1) and ceritinib (ALK, IGF‑1R, InsR, STK22D).

Kinase Binding Spectrum
Supporting evidence
Kd 100 nM – 1 µM for >40 kinases
Broad polypharmacology context, not a selective ALK probe
KINOMEscan competitive binding assay
kinase inhibitor selectivity polypharmacology

Optimal Use Cases for HG‑14‑10‑04 (CAS 1356962‑34‑9) Based on Quantitative Evidence


Investigating Dual ALK/EGFR‑Mutant Signaling in Drug‑Resistant NSCLC Models

HG‑14‑10‑04 is uniquely suited for preclinical studies in cell lines or xenografts that harbor both ALK rearrangements and EGFR resistance mutations (e.g., L858R/T790M or T790M/C797S). The compound's potent inhibition of these EGFR mutants (IC50 = 0.8–15.6 nM [REFS‑1]) combined with ALK inhibition (IC50 = 20 nM [REFS‑2]) enables simultaneous interrogation of both pathways, a capability not achievable with crizotinib (no EGFR activity) or ceritinib (weak EGFR inhibition, IC50 >19 nM [REFS‑3]).

Chemical Probe for Polypharmacology Studies

The broad kinase‑binding profile of HG‑14‑10‑04, which includes targets such as CHEK1/2, FGFR1, JAK2/3, and RET (Kd = 100 nM–1 µM [REFS‑4]), makes it a valuable tool for investigating polypharmacology in cancer signaling networks. Researchers studying the consequences of multi‑kinase inhibition in specific cellular contexts should select HG‑14‑10‑04 over more selective ALK inhibitors like crizotinib or alectinib.

Comparative Studies of ALK Inhibitor Potency and Resistance

Because HG‑14‑10‑04 is equipotent to crizotinib on ALK (IC50 = 20 nM [REFS‑2][REFS‑5]) but possesses a distinct off‑target spectrum, it serves as an ideal comparator in studies examining the relationship between ALK inhibition potency, kinase selectivity, and the emergence of resistance. Direct head‑to‑head experiments with crizotinib and ceritinib can elucidate how differences in target engagement influence cellular response and clonal evolution.

Esophageal Squamous Cell Carcinoma Research

HG‑14‑10‑04 has been demonstrated to efficiently inhibit RSK4 enzyme expression and suppress the proliferation, invasion, and migration of esophageal squamous cell carcinoma cells. When combined with afatinib, it significantly inhibits the proliferation of icotinib‑resistant esophageal cancer cells [REFS‑6]. This specific application, supported by experimental evidence, distinguishes HG‑14‑10‑04 from generic ALK inhibitors that lack validated activity in this disease context.

Application
Selection Property
Validation Focus
Dual ALK/EGFR‑mutant NSCLC models
EGFR mutant inhibition plus ALK activity
Dual‑pathway co‑inhibition endpoints
Cancer polypharmacology studies
Broad kinase binding profile
Multi‑target signaling network analysis
Comparative ALK inhibitor profiling
ALK potency similar to crizotinib; divergent selectivity
Potency‑selectivity‑resistance relationships
Esophageal cancer cell‑model studies
Reported RSK4 inhibition and cell migration reduction
RSK4 expression and cell migration endpoints

Technical Documentation Hub

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36 linked technical documents
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